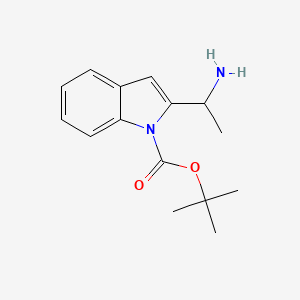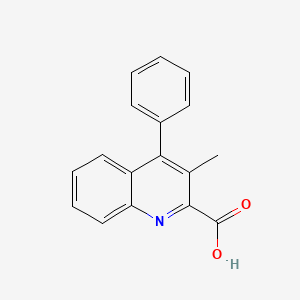
3-Methyl-4-phenylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenylquinoline-2-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline core with a methyl group at the third position, a phenyl group at the fourth position, and a carboxylic acid group at the second position. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired quinoline derivative. The reaction typically requires heating and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-phenylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: 3-Methyl-4-phenylquinoline-2-methanol or 3-Methyl-4-phenylquinoline-2-aldehyde.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-4-phenylquinoline-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs targeting bacterial and inflammatory diseases.
Medicine: The compound’s potential therapeutic effects are being investigated in the context of cancer treatment. Its ability to interact with specific molecular targets makes it a candidate for the development of anticancer agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color properties make it suitable for various applications in the textile and printing industries.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 3-Methylquinoline-2-carboxylic acid
- 4-Phenylquinoline-2-carboxylic acid
Comparison: 3-Methyl-4-phenylquinoline-2-carboxylic acid is unique due to the presence of both a methyl group and a phenyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methyl group at the third position enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes. The phenyl group at the fourth position may contribute to increased binding affinity to specific molecular targets, enhancing its biological activity.
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-methyl-4-phenylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-16(11)17(19)20/h2-10H,1H3,(H,19,20) |
InChI Key |
YVHOTJIJEKQMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


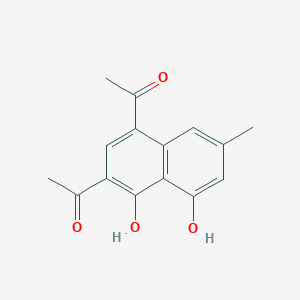
![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)
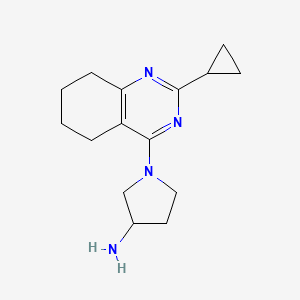

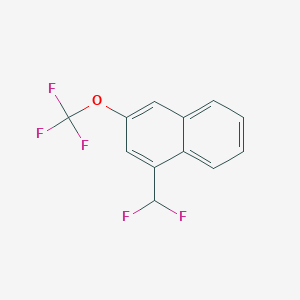

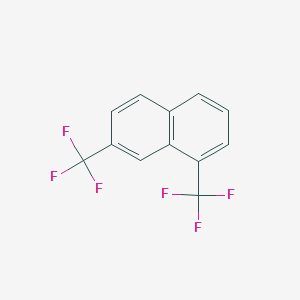

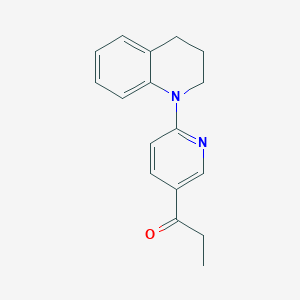
![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)



